4-methyl-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine is a complex organic compound with the molecular formula and a molecular weight of approximately 345.5 g/mol. This compound is notable for its potential applications in medicinal chemistry, particularly due to its structural features that may influence biological activity. It is classified as a pyrimidine derivative, which is a common scaffold in pharmaceuticals.
The synthesis of 4-methyl-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine typically involves several key steps:
The synthesis requires careful control of reaction conditions, such as temperature and pH, to ensure high yields and purity. Techniques like chromatography are often employed for purification.
The compound has a complexity rating of 380, indicating a relatively intricate structure that may influence its reactivity and interactions with biological targets. The InChI string for this compound is InChI=1S/C17H23N5OS/c1-12-8-18-16(19-9-12)23-11-14-5-4-6-22(10-14)15-7-13(2)20-17(21-15)24-3/h7-9,14H,4-6,10-11H2,1-3H3 .
The compound can undergo various chemical reactions typical for pyrimidine derivatives, including:
These reactions often require specific reagents and conditions to facilitate the desired transformations while minimizing side reactions.
The mechanism of action for 4-methyl-6-(4-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine is not yet fully elucidated but may involve:
Further studies are required to characterize its biological activity and understand its pharmacodynamics and pharmacokinetics.
The compound exhibits characteristics typical of organic molecules, including:
Key chemical properties include:
Relevant data such as melting point and boiling point remain unspecified but are crucial for practical applications.
This compound has potential applications in various fields:
CAS No.: 64726-91-6
CAS No.: 15748-73-9
CAS No.: 17699-05-7
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 72691-25-9